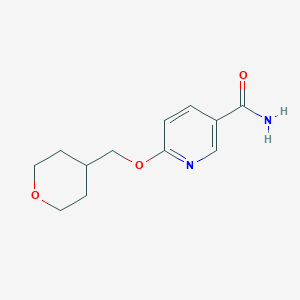

![molecular formula C15H18N6O3S B2901414 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- CAS No. 2109164-56-7](/img/structure/B2901414.png)

5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-” belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their excellent properties and green synthetic routes . They are not obtained in nature but are intensely investigated by synthetic chemists due to their wide range of applications .

Synthesis Analysis

The synthesis of 1,2,3-triazoles involves various synthetic routes using different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .

Physical And Chemical Properties Analysis

Triazoles exhibit high densities, highly endothermic heats of formation, and therefore good performance compared to several single ring systems . In addition to a high heat of formation, density plays a major role in the calculation of detonation parameters .

Mecanismo De Acción

Target of Action

It’s known that 1,2,3-triazole derivatives have a wide range of biological activities and can interact with a variety of receptors and enzymes . For instance, they have been found to exhibit anticholinesterase activities , indicating that they may target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

For instance, the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It’s known that 1,2,3-triazole derivatives can influence various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It’s known that 1,2,3-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known that 1,2,3-triazole derivatives can exhibit a broad range of important biological activities .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in lab experiments include its potent antimicrobial and anticancer activity, as well as its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for research on 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-. One potential area of research is in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, research could explore the potential use of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Métodos De Síntesis

The synthesis of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction between 4-azido benzoic acid and propargyl alcohol in the presence of a copper catalyst. This reaction leads to the formation of 4-azido benzoate propargyl ether, which is then reacted with (2S,3S)-2-[(2S)-2-(1H-1,2,3-triazol-1-yl)propan-2-yl]-3-methyl-2-oxopyrrolidine-3-yl methyl carbonate to form 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-.

Aplicaciones Científicas De Investigación

5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been shown to exhibit significant antimicrobial activity against various bacteria and fungi. Additionally, it has also demonstrated potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Safety and Hazards

Propiedades

IUPAC Name |

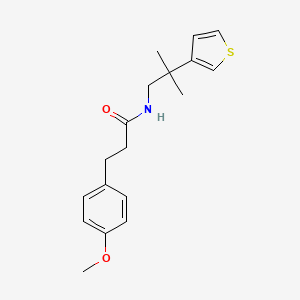

tert-butyl N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-6-7-21-9-10(18-20-21)13-17-12(19-24-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUHIUYVNZAALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2901334.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2901341.png)

methanamine](/img/structure/B2901344.png)

![4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2901346.png)

sulfamoyl}amine](/img/structure/B2901349.png)